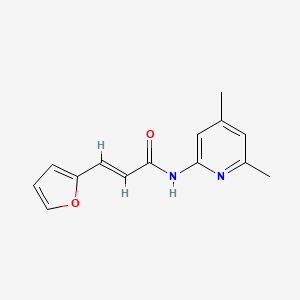
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, also known as R547, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound exhibits potent anti-tumor activity by selectively targeting and inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide exerts its anti-tumor activity by selectively inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of these enzymes, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. In addition to its anti-tumor activity, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has also been shown to exhibit anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments. It exhibits potent anti-tumor activity and selectively targets and inhibits the activity of protein kinases, making it a useful tool for studying the role of these enzymes in cancer development and progression. However, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has some limitations, including its low solubility in water and its potential for off-target effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide. One potential application is in combination therapy, where N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide and to identify potential biomarkers of response to this compound. Finally, the development of more potent and selective inhibitors of protein kinases, based on the structure of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide, may lead to the development of more effective anti-cancer agents in the future.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide involves a multi-step process that begins with the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with malononitrile to form a pyridine derivative. The pyridine derivative is then reacted with 2-furoyl chloride to obtain the final product, N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide selectively targets and inhibits the activity of protein kinases, including Aurora A, Aurora B, and FLT3, which are known to be overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(2)15-13(9-10)16-14(17)6-5-12-4-3-7-18-12/h3-9H,1-2H3,(H,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLHUMHZOSPLL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyridinyl)-3-(2-furyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
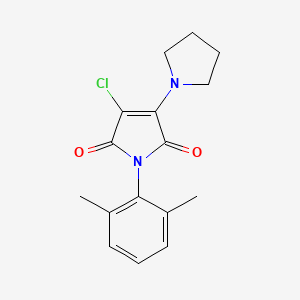
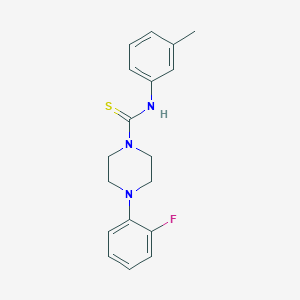
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
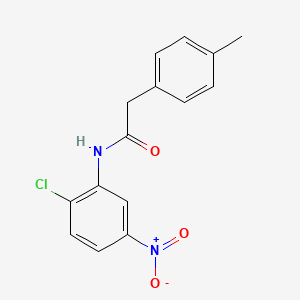
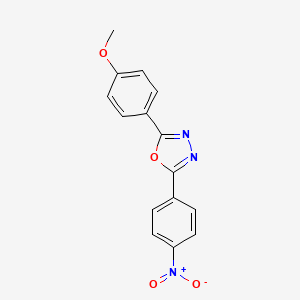
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
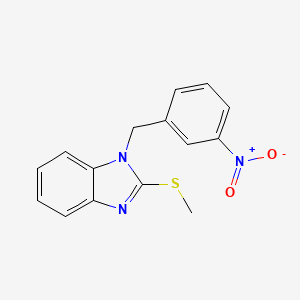

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)

